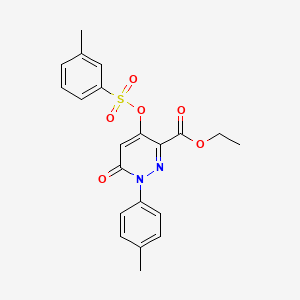
Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridazine core substituted with various functional groups. Its molecular formula is C18H20N2O4S, and it possesses a molecular weight of approximately 364.43 g/mol. The presence of the p-tolyl and m-tolylsulfonyl groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. This compound may possess similar properties, as compounds with analogous structures have demonstrated effectiveness against various bacterial strains.
2. Antitumor Activity
Studies on related pyrazole and pyridazine derivatives have shown promising antitumor activity. For example, certain derivatives have been effective against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound suggest it may also inhibit key oncogenic pathways.
3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These activities are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, leading to reduced proliferation of certain pathogens and cancer cells.
Case Studies
Recent studies have evaluated the efficacy of similar compounds in clinical settings:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer lines and bacterial strains. The compound's mechanism likely involves modulation of signaling pathways associated with cell growth and inflammation.
Applications De Recherche Scientifique
Physical Properties
- Melting Point : The compound typically exhibits a melting point range indicative of its crystalline structure, which is crucial for its stability and solubility in various solvents.
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds, including ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate, exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this have shown the ability to inhibit cell proliferation in various cancer cell lines such as HeLa and A375. A study reported that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting strong potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Case Studies : Related compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents to combat resistant strains .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)17-7-5-6-15(3)12-17)13-19(24)23(22-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQHQPREJQJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













